molecular formula C18H16O B12611104 6-Methoxy-1-(4-methylphenyl)naphthalene CAS No. 648933-77-1

6-Methoxy-1-(4-methylphenyl)naphthalene

Cat. No.: B12611104
CAS No.: 648933-77-1
M. Wt: 248.3 g/mol
InChI Key: ISIOHIZHBAIOCT-UHFFFAOYSA-N
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Description

6-Methoxy-1-(4-methylphenyl)naphthalene is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a methylphenyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(4-methylphenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 4-methylphenol as the primary starting materials.

    Methoxylation: The naphthalene undergoes methoxylation to introduce the methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst under controlled conditions.

    Friedel-Crafts Alkylation: The methoxylated naphthalene is then subjected to Friedel-Crafts alkylation with 4-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the 4-methylphenyl group at the 1-position of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(4-methylphenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Methoxy-1-(4-methylphenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new aromatic compounds and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(4-methylphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-(4-methylphenyl)naphthalene
  • 6-Methoxy-2-(4-methylphenyl)naphthalene
  • 6-Methoxy-1-(3-methylphenyl)naphthalene

Uniqueness

6-Methoxy-1-(4-methylphenyl)naphthalene is unique due to the specific positioning of the methoxy and methylphenyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

648933-77-1

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

6-methoxy-1-(4-methylphenyl)naphthalene

InChI

InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)17-5-3-4-15-12-16(19-2)10-11-18(15)17/h3-12H,1-2H3

InChI Key

ISIOHIZHBAIOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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